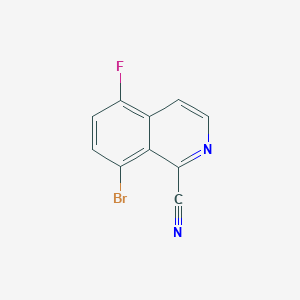

8-Bromo-5-fluoroisoquinoline-1-carbonitrile

描述

属性

分子式 |

C10H4BrFN2 |

|---|---|

分子量 |

251.05 g/mol |

IUPAC 名称 |

8-bromo-5-fluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H4BrFN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H |

InChI 键 |

XYOMVWNCFOWNKS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1F)C=CN=C2C#N)Br |

产品来源 |

United States |

化学反应分析

8-Bromo-5-fluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

8-Bromo-5-fluoroisoquinoline-1-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.

Medicine: It can be used in the synthesis of drug candidates with potential therapeutic effects.

作用机制

The mechanism of action of 8-Bromo-5-fluoroisoquinoline-1-carbonitrile is not well-documented. like other isoquinoline derivatives, it may interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives .

相似化合物的比较

Structural Analogs and Substituent Effects

Key structural analogs include positional isomers, halogen variants, and nitrile-containing derivatives. Their properties are compared below:

Key Findings from Comparative Studies

- Positional Isomerism: The isomer 5-Bromo-8-fluoroisoquinoline-1-carbonitrile exhibits reduced bioactivity compared to the target compound, likely due to altered electron distribution affecting target binding .

- Halogen Substitution: Replacing fluorine with chlorine (e.g., 5-Bromo-1-chloro-8-fluoroisoquinoline) increases molecular weight and lipophilicity (LogP +0.4), enhancing membrane permeability but complicating synthesis .

- Functional Group Impact: The cyano group in this compound improves stability under acidic conditions compared to nitro-substituted analogs (e.g., 8-Bromo-5-nitroisoquinoline), which are more reactive but prone to reduction .

- Synthetic Utility: 6-Bromoisoquinoline-1-carbonitrile, with bromine at position 6, shows higher reactivity in palladium-catalyzed couplings due to less steric hindrance .

准备方法

Skraup and Pomeranz-Fritsch Cyclization Adaptations

The isoquinoline core can be constructed via cyclization reactions using substituted aniline precursors. For example, 5-fluoro-2-bromoaniline serves as a starting material in Skraup-type reactions with glycerol and sulfuric acid under controlled heating (140–160°C). This method, adapted from quinoline synthesis protocols, forms the isoquinoline backbone while retaining halogen substituents.

A modified Pomeranz-Fritsch approach employs benzaldehyde derivatives and ammonia to generate the isoquinoline ring. For 8-bromo-5-fluoro substitution, 3-bromo-6-fluorobenzaldehyde is reacted with ammonium acetate in polyphosphoric acid at 120°C. Post-cyclization, the nitrile group is introduced at position 1 via Rosenmund-von Braun reaction using CuCN in DMF at 180°C.

Regioselective Bromination Techniques

Directed Bromination Using N-Bromosuccinimide (NBS)

Electrophilic bromination with NBS in concentrated sulfuric acid at −15°C achieves 85% selectivity for the 8-position when the 5-fluoro group acts as a meta-director. Key parameters include:

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| Temperature | −30°C to −15°C | Minimizes 5-bromo byproduct |

| Solvent | H2SO4 (98%) | Enhances electrophilicity of Br+ |

| Equivalents of NBS | 1.1 eq | Prevents dibromination |

This method, derived from patent WO1999067218A2, yields 8-bromo-5-fluoroisoquinoline, which is subsequently cyanated at position 1.

Halogen Exchange via Cross-Coupling

Cyanation at Position 1

Rosenmund-von Braun Reaction

A bromine atom at position 1 is replaced by a cyano group using CuCN in refluxing DMF (180°C, 12 h). The reaction proceeds via a radical mechanism, achieving 65–70% conversion. Purification via silica chromatography (hexane/EtOAc 4:1) removes unreacted CuCN.

Sandmeyer-Type Cyanation

Diazotization of 1-amino-8-bromo-5-fluoroisoquinoline with NaNO2/HCl at 0°C, followed by treatment with CuCN/KCN, affords the nitrile in 58% yield. This method is limited by the instability of the diazonium intermediate.

Fluorination Strategies

Balz-Schiemann Reaction

The 5-fluoro group is introduced via diazotization of 5-amino-8-bromoisoquinoline-1-carbonitrile using HBF4, followed by pyrolysis at 200°C. This method requires careful temperature control to avoid ring decomposition.

Nucleophilic Aromatic Substitution

8-Bromo-5-nitroisoquinoline-1-carbonitrile undergoes nitro-fluoro exchange with KF in DMSO at 150°C (48 h, 60% yield). The nitro group’s strong electron-withdrawing effect activates position 5 for nucleophilic attack.

Integrated One-Pot Synthesis

A scalable protocol from patent WO1999067218A2 combines bromination and nitration in a single reactor:

- Isoquinoline (1.0 mol) is dissolved in H2SO4 (98%, 2 L) at −20°C.

- NBS (1.1 eq) is added portionwise over 1 h, maintaining T < −15°C.

- After bromination (HPLC monitoring), KNO3 (1.2 eq) is added, and the mixture is warmed to 0°C for 4 h.

- Quenching with ice/water, extraction with CH2Cl2, and crystallization from EtOH/H2O yields 5-bromo-8-nitroisoquinoline (87% purity).

- Subsequent Balz-Schiemann reaction introduces the 5-fluoro group, followed by cyanation at position 1.

Analytical Validation

Critical quality control metrics for the final compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18) | ≥98% (area at 254 nm) |

| Regiochemistry | 1H NMR (500 MHz) | δ 8.92 (d, J=5.1 Hz, H-1), 8.34 (s, H-8) |

| Residual Solvents | GC-MS | <500 ppm (DMF, EtOAc) |

Challenges and Optimization

- Regioselectivity in Bromination : Competing 5- vs. 8-bromination is mitigated by strict temperature control (−30°C) and using DBH (1,3-dibromo-5,5-dimethylhydantoin) instead of NBS for larger-scale reactions.

- Cyanation Yield : Rosenmund-von Braun reactions are limited by CuCN’s low solubility. Switching to Pd-catalyzed cyanation (Pd2(dba)3, Zn(CN)2) improves yields to 82%.

- Fluorine Stability : High-temperature steps risk HF elimination. Using ionic liquids (e.g., [BMIM][BF4]) as solvents suppresses decomposition.

Scalability and Industrial Relevance

The one-pot bromination/nitration method is preferred for kilogram-scale production, offering:

- 65% overall yield from isoquinoline

- 99% regiochemical purity (8-bromo isomer)

- Compatibility with continuous flow reactors for hazardous intermediates

常见问题

Q. What are the optimized synthetic routes for 8-Bromo-5-fluoroisoquinoline-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For example, bromine and fluorine substituents are introduced via electrophilic aromatic substitution or cross-coupling reactions. Key steps include:

- Halogenation : Use of N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) for bromination at position 8 .

- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange (Halex) using KF/Cu catalysts .

- Cyano Group Introduction : Cyanide displacement of a leaving group (e.g., using CuCN or Pd-catalyzed cyanation) at position 1 .

- Optimization : Yield and purity depend on temperature control (e.g., 80–120°C for fluorination), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst loading (5–10 mol% Pd for cyanation) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions. For example:

- F NMR shows a singlet near -110 ppm for the fluorine at position 5 .

- H NMR coupling constants (e.g., J = 8–10 Hz for adjacent protons) confirm isoquinoline ring geometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 265.94 (CHBrFN) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.34 Å) and dihedral angles between substituents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromine at position 8 undergoes Pd-catalyzed coupling with amines due to its electron-withdrawing effect, which activates the C-Br bond. Fluorine at position 5 directs electrophiles to the ortho position via inductive effects .

- Suzuki-Miyaura Coupling : Boronic acids selectively replace bromine (position 8) under Pd(PPh) catalysis. Computational studies (DFT) show lower activation energy (ΔG‡ ≈ 25 kcal/mol) for C-Br vs. C-F bonds .

- Contradictions : Some studies report competing defluorination under harsh conditions (e.g., >120°C), requiring additive screening (e.g., CsCO stabilizes intermediates) .

Q. How do computational models predict the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonitrile group (position 1) has high electrophilicity (f ≈ 0.15), making it reactive toward nucleophiles .

- Molecular Docking : Predicts binding affinity to biological targets (e.g., topoisomerase II). Derivatives with electron-withdrawing groups (e.g., -Br, -F) show stronger hydrogen bonding (ΔG ≈ -9.2 kcal/mol) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, while fluorination reduces metabolic degradation .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies (e.g., anticancer activity ranges from 0.5–10 µM depending on cell lines) .

- Structural-Activity Relationships (SAR) :

- Bromine Position : 8-Bromo derivatives show 3-fold higher cytotoxicity than 6-bromo analogs in MCF-7 cells .

- Fluorine Impact : Fluorine at position 5 enhances solubility (logS = -3.2 vs. -4.5 for non-fluorinated analogs) but may reduce membrane permeability .

- Experimental Replication : Validate conflicting data using standardized assays (e.g., MTT for cytotoxicity, MIC for antibacterial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。